The main uses for 2-chloroacetophenone are in tear gas and in chemical Mace. It is a potent eye, throat, and skin irritant. Acute (short-term) inhalation exposure of humans causes burning of the eyes with lacrimation, some degree of blurred vision, possible corneal damage, irritation and burning of the nose, throat, and skin, and burning in the chest with dyspnea. Acute dermal exposure is irritating and can result in first, second, and third degree chemical burns in humans. Squamous hyperplasia of the nasal respiratory epithelium was reported in rats chronically exposed (long-term) via inhalation. EPA has not classified 2-chloroacetophenone with respect to potential carcinogenicity.
a-Chloroacetophenone is commonly known as a tear gas, a peripheral sensory irritant. It is also used as an intermediate to produce organic substances especially drugs.
A potent eye, throat, and skin irritant. One of its uses is as a riot control agent.
C6H5COCH2Cl
C8H7ClO
C6H5COCH2Cl
2-Chloroacetophenone
CAS No.: 8007-12-3
Cat. No.: VC8473346
Molecular Formula: C8H7ClO
C6H5COCH2Cl
C8H7ClO
C6H5COCH2Cl
Molecular Weight: 154.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 8007-12-3 |
|---|---|
| Molecular Formula | C8H7ClO C6H5COCH2Cl C8H7ClO C6H5COCH2Cl |
| Molecular Weight | 154.59 g/mol |
| IUPAC Name | 2-chloro-1-phenylethanone |
| Standard InChI | InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 |
| Standard InChI Key | IMACFCSSMIZSPP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CCl |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCl |
| Boiling Point | 441 to 442 °F at 760 mmHg (NTP, 1992) 247 °C 244-245 °C 472 °F |
| Colorform | Crystals from dilute alcohol, carbon tetrachloride, or light petroleum Solid at 20 °C Colorless to gray crystalline solid White crystals Plates from dilute alcohol; rhombic leaves from petroleum ether Colorless to pale-yellow liquid |
| Flash Point | 244 °F (NTP, 1992) 244 °F 118 °C (closed cup) 244 °F (118 °C) (Closed cup) 118 °C c.c. |
| Melting Point | 133.7 °F (NTP, 1992) 56.5 °C 54-59 °C 134 °F |
Introduction
Chemical and Physical Properties
Molecular Structure and Identification
2-Chloroacetophenone (CHClO) is characterized by a phenyl group bonded to an acetyl group substituted with a chlorine atom at the alpha position. Its IUPAC name is 2-chloro-1-phenylethanone, and it is alternatively termed phenacyl chloride or CN in military contexts . The compound crystallizes as a colorless to gray solid with a sharp, floral odor reminiscent of apple blossoms .
Table 1: Key Physicochemical Properties
Spectroscopic and Chromatographic Data
Nuclear Magnetic Resonance (NMR) analysis reveals distinct signals for the aromatic protons (δ 7.93 ppm, d, J = 8.1 Hz) and the acetyl group (δ 4.72 ppm, s, 2H) . Gas chromatography-mass spectrometry (GC-MS) profiles confirm its purity in synthetic batches, with a retention time of 9.8 minutes under standard conditions .
Synthesis and Industrial Production
Conventional Synthesis Routes
Historically, 2-chloroacetophenone is synthesized via Friedel-Crafts acylation of benzene with chloroacetyl chloride in the presence of Lewis acids like aluminum chloride:
Aqueous-Phase Synthesis Advancements
Recent innovations by Zhang et al. (2016) demonstrate a high-yielding (97–99%) aqueous synthesis using bromoacetophenone and benzenesulfonyl chloride (PhSOCl) catalyzed by triethylbenzylammonium chloride (TEBAC) . The reaction proceeds at room temperature, eliminating organic solvents and reducing environmental impact:
This method achieves gram-scale production with minimal purification steps, making it industrially viable .
Applications and Use Cases
Riot Control and Military Use
As a primary component in tear gas (e.g., Mace®), 2-chloroacetophenone induces immediate lacrimation, conjunctivitis, and respiratory irritation at concentrations as low as 0.3 mg/m³ . Its rapid decontamination (via hydrolysis in alkaline solutions) and nonpersistent nature make it preferable for crowd dispersal .
Chemical Intermediate
The compound serves as a precursor in pharmaceuticals and agrochemicals, notably in synthesizing antihistamines and antifungal agents. Its reactivity at the alpha-carbon enables nucleophilic substitutions and condensation reactions .
Toxicological and Health Effects
Acute Exposure Findings
The National Toxicology Program (NTP) conducted 14-day inhalation studies on rodents:
-
Rats: Exposure to 10 mg/m³ caused 23% body weight loss, corneal damage, and dyspnea; mortality occurred at ≥19 mg/m³ .
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Mice: LC values below 10 mg/m³, with deaths attributed to pulmonary edema .
Table 2: Acute Toxicity Metrics (NTP, 2003)
| Species | Concentration (mg/m³) | Effect |
|---|---|---|
| Rat | 4.8 | 15–23% weight loss |
| Mouse | 4.8 | No mortality |
| Rat | 10 | 100% mortality (7 days) |
Chronic Inhalation Studies
In 2-year exposures (0–4 mg/m³):
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Rats: Squamous hyperplasia in nasal epithelium (4 mg/m³); no neoplastic changes .
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Mice: Forestomach inflammation and ulcers in females (4 mg/m³) .
The U.S. EPA established a Reference Concentration (RfC) of 0.03 mg/m³, citing nasal lesions as the critical endpoint .
Genotoxicity and Carcinogenicity
2-Chloroacetophenone tested negative in Salmonella mutagenicity assays but induced chromosomal aberrations in CHO cells without metabolic activation . The NTP concluded no evidence of carcinogenicity in rodents .
Environmental and Regulatory Considerations
Environmental Fate
Hydrolysis predominates in aquatic environments, yielding chlorophenacyl alcohol and hydrochloric acid (half-life <24 hours). Soil adsorption is moderate (K = 180), with limited bioaccumulation potential .
Recent Research and Innovations
Zhang et al.’s aqueous synthesis (2016) represents a paradigm shift toward greener chemistry, achieving 99% yield without organic solvents . Ongoing studies focus on:
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